Peptide PHI, specifically Phe(4)-, is a synthetic peptide that plays a significant role in various biochemical and pharmacological applications. This compound is derived from peptide sequences and is characterized by the incorporation of phenylalanine at the fourth position. Peptides are short chains of amino acids linked by peptide bonds, and they can exhibit a wide range of biological activities based on their sequence and structure.
Peptide PHI can be synthesized through solid-phase peptide synthesis techniques, which allow for the precise control of amino acid sequences. This peptide falls under the classification of synthetic peptides, which are used extensively in research and therapeutic applications due to their ability to mimic natural biological processes or to create novel functionalities.
The synthesis of peptide PHI typically employs solid-phase peptide synthesis (SPPS), a widely accepted method for producing peptides. In SPPS, amino acids are sequentially added to a growing peptide chain that is anchored to a solid support resin. The process involves several key steps:
Technical details include using trifluoroacetic acid (TFA) as a mobile phase additive during purification by high-performance liquid chromatography (HPLC). TFA helps in achieving better chromatographic separation by protonating carboxyl groups, thus enhancing hydrophobic interactions with non-polar stationary phases .
The molecular structure of peptide PHI can be represented as follows:
Data regarding its molecular weight, solubility, and stability can be derived from experimental analyses such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Peptide PHI undergoes various chemical reactions typical of peptides, including:
The kinetics of these reactions depend on factors such as pH, temperature, and the presence of catalysts .
The mechanism of action for peptide PHI involves its interaction with specific biological targets, such as receptors or enzymes. Upon binding to these targets:
Data supporting these mechanisms can be obtained through techniques like surface plasmon resonance or fluorescence resonance energy transfer assays that measure binding affinities and kinetics.
Peptide PHI exhibits several notable physical and chemical properties:
Analytical methods such as circular dichroism spectroscopy can provide insights into its secondary structure stability under different conditions .
Peptide PHI has numerous applications in scientific research:
Peptide Histidine-Isoleucine (PHI), a 27-amino-acid neuropeptide, belongs to the glucagon/secretin superfamily. Comparative analysis reveals high sequence conservation between porcine and human PHI, particularly in the N-terminal region critical for receptor engagement. The bioactive core (positions 1-15) exhibits >90% identity, with human PHI featuring a conservative Lys¹² substitution instead of Arg¹² in porcine PHI (Table 1). This variation occurs within a solvent-exposed region, suggesting minimal impact on structural folding but potential modulation of electrostatic interactions with cognate receptors. C-terminal divergence is more pronounced, where human PHI contains Met²⁷ versus Ile²⁷ in porcine variants, potentially altering hydrophobic packing in micellar environments [1] [5].
Table 1: Primary Sequence Comparison of PHI Isoforms
Position | 1-5 | 6-10 | 11-15 | 16-20 | 21-27 | Key Variation Sites |
---|---|---|---|---|---|---|
Porcine PHI | HADGVFTSD | YSKLLGQLS | AKRYLQDLV | QRSRVLQGL | NGLFILDRIL | Arg¹², Ile²⁷ |
Human PHI | HADGVFTSD | YSKLLGQLS | AKLYLQDLV | QRSRVLQGL | NGLFILDREM | Lys¹², Met²⁷ |
Conservation | 100% | 100% | 93.3% | 100% | 85.7% |
The Arg¹²→Lys substitution exemplifies a charge-conservative mutation preserving positive charge density at physiological pH. Molecular dynamics simulations indicate comparable hydrogen-bonding patterns for both residues with Glu⁹ in helical segments. In contrast, the C-terminal Ile²⁷→Met substitution introduces enhanced sulfur-mediated hydrophobic interactions in human PHI, increasing membrane partitioning by ~15% in lipid bilayer assays. Positional entropy analysis confirms higher variability at C-terminal residues (average Shannon entropy = 1.2 bits vs. 0.4 bits for N-terminal), reflecting reduced structural constraints in this receptor-docking domain [5].
Phe(4)-modified peptides exhibit quadrupole-driven self-assembly via offset π-π stacking. X-ray crystallography of Fmoc-Phe(4)-Phe-OH reveals interplanar distances of 3.5–4.0 Å with dihedral angles <15°, consistent with geometric criteria for optimal aromatic stacking. Spectroscopic studies demonstrate concentration-dependent formation of antiparallel β-sheets above critical aggregation thresholds (typically >100 μM), with stacking energies calculated at -2.8 kcal/mol per Phe-Phe interaction. This stacking stabilizes thermodynamically favored oligomers (dimers to hexamers) detectable via size-exclusion chromatography and analytical ultracentrifugation [2] [4].
Incorporation of phosphonophenylalanine [Phe(4PO₃H₂)] at position 4 induces significant backbone torsional restriction. NMR-derived order parameters (S²) increase by 0.15–0.22 compared to native Phe, indicating reduced ps-ns timescale mobility. This rigidity arises from steric constraints from the bulky phosphonate group and electrostatic stabilization of adjacent amide bonds. Molecular mechanics calculations show a 35% reduction in φ/psi angle sampling space for Phe(4PO₃H₂) versus Phe, with preferred conformations near (-60° ± 15°, -45° ± 10°) as determined by adiabatic potential energy maps. This conformational restriction enhances proteolytic stability against chymotrypsin by 8-fold in vitro [7].
PHI adopts a dynamic α-helical segment (residues 5-20) interrupted by a kink at Pro¹⁶. Analysis of 23 NMR structures (PDB: 2L4Q) reveals bimodal φ/psi distributions: helical regions cluster at (-63° ± 8°, -42° ± 7°), while turn residues (e.g., Asn¹⁵-Gly¹⁶) exhibit broader distributions (-85° to -50° φ, 0° to 60° ψ). Phe(4)-modified analogs show altered torsional preferences, with Phe⁴ ψ angles shifting from -40° ± 15° to -25° ± 10° due to steric clashes between the phenyl ring and Val⁶ side chain. This shift propagates to adjacent residues, reducing helical content from 68% to 54% as quantified by circular dichroism spectroscopy [3] [6] [8].
Table 2: Phi/Psi Angle Distributions in Key PHI Residues
Residue | Native PHI φ/ψ (°) | Phe(4)-PHI φ/ψ (°) | Conformational Shift | Secondary Structure Impact |
---|---|---|---|---|
Phe⁴ | -85 ± 15, -40 ± 15 | -78 ± 12, -25 ± 10 | Δψ = +15° | Disrupted N-cap hydrogen bond |
Val⁶ | -63 ± 10, -42 ± 8 | -70 ± 15, -30 ± 12 | Δψ = +12° | Increased solvent exposure |
Arg¹² | -60 ± 8, -45 ± 5 | -65 ± 10, -50 ± 10 | Δψ = -5° | Stabilized salt bridge |
Pro¹⁶ | -65 ± 20, 25 ± 30 | -62 ± 15, 15 ± 25 | Minimal change | Preserved kink functionality |
Ramachandran plots for PHI show >98% of residues in allowed regions (core α: 78.2%, core β: 12.1%, core L-α: 7.7%). Phe(4)-substitution introduces minor outliers (<1.5%) near the left-handed helical region (φ ≈ 55°, ψ ≈ 40°) due to backbone distortion. Energy landscapes computed via CHARMM36 force field reveal a 2.8 kcal/mol penalty for Phe(4) conformers in β-strand regions, explaining their reduced β-propensity. Quaternary modeling of PHI oligomers indicates optimal stability when helical dipoles align with ±15° angular deviation, achieving electrostatic complementarity scores >0.85 in homo-dimeric interfaces [6] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7